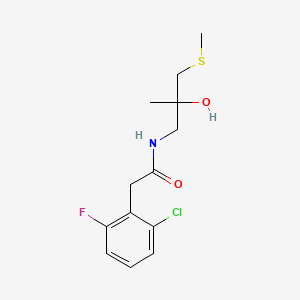

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound "2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide" belongs to a class of compounds known for their diverse chemical and biological properties. While the specific compound's applications are not detailed in the available literature, similar structures have been studied for various potential applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves a series of reactions starting from substituted phenyl or fluorophenyl compounds. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The structure of similar acetamide derivatives has been elucidated using spectroscopic methods like NMR, IR, and X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these techniques, revealing detailed molecular geometry and conformations (Ping, 2007).

Chemical Reactions and Properties

The acetamide class of compounds can participate in various chemical reactions, including N-acylation, chlorination, and silylation, resulting in a wide array of derivatives with potentially unique properties. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silylated derivatives with distinct structural and chemical properties (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the non-planar discrete molecules of certain derivatives are linked by intermolecular hydrogen bonds, affecting their crystallinity and solubility (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are crucial for understanding the behavior of these compounds in various environments and potential applications. Studies on derivatives like 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides provide insights into their conformations and chemical behavior (Ishmaeva et al., 2015).

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds such as acetaminophen highlights the importance of understanding metabolism and excretion processes. For instance, studies on acetaminophen metabolism in humans reveal the drug's metabolic pathways, including its conjugation and the formation of metabolites (Mrochek et al., 1974). Such research is crucial for identifying how similar compounds might be processed in the body, indicating potential therapeutic applications or toxicological concerns.

Toxicology and Safety Studies

Toxicological studies, like those conducted on chlorpyrifos and other chemicals, provide insights into the effects of chemical exposure and the mechanisms underlying toxicity (Osterloh, Lotti, & Pond, 1983). Understanding the toxicological profile of "2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide" could inform safety guidelines and risk assessments for its use in various contexts.

Pharmacodynamic Applications

Investigations into the pharmacodynamics of specific compounds, such as ketamine's effect on ulcerative cystitis (Shahani, Streutker, Dickson, & Stewart, 2004), can reveal potential therapeutic uses. By understanding how "2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide" interacts with biological systems, researchers can explore its efficacy in treating specific diseases or conditions.

Molecular Imaging and Diagnostics

The development of imaging ligands for TSPO in glioblastoma multiforme research (Jensen et al., 2015) illustrates the role of chemical compounds in enhancing diagnostic tools. This approach could be relevant for "2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide" if its properties make it suitable for use in imaging applications or as a biomarker.

Drug Development and Interaction Studies

Research into the interactions and efficacy of various compounds, such as the study of MK-0524, a prostaglandin D2 receptor antagonist (Karanam et al., 2007), underscores the importance of understanding drug mechanisms. Studies like these can guide the development of "2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide" for specific therapeutic targets.

properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClFNO2S/c1-13(18,8-19-2)7-16-12(17)6-9-10(14)4-3-5-11(9)15/h3-5,18H,6-8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIQUVZKIOERJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2488930.png)

![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)

![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)